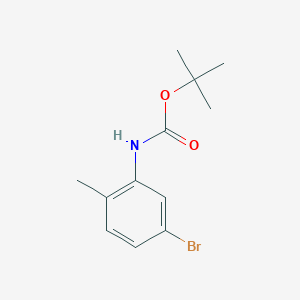

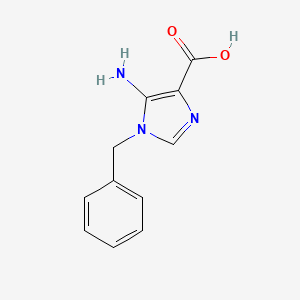

![molecular formula C8H7BrN2O B1278290 5-Bromo-6-methyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 634602-92-9](/img/structure/B1278290.png)

5-Bromo-6-methyl-1H-benzo[d]imidazol-2(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

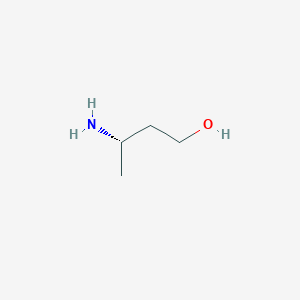

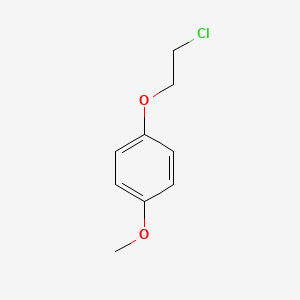

“5-Bromo-6-methyl-1H-benzo[d]imidazol-2(3H)-one” is a chemical compound that belongs to the class of imidazole derivatives . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .

Synthesis Analysis

Imidazole derivatives, including “5-Bromo-6-methyl-1H-benzo[d]imidazol-2(3H)-one”, can be synthesized through various synthetic routes . For instance, Nandha et al. synthesized a similar compound, 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole, and evaluated it for anti-tubercular activity .Molecular Structure Analysis

The molecular structure of “5-Bromo-6-methyl-1H-benzo[d]imidazol-2(3H)-one” includes a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, and two double bonds . It also contains a bromine atom and a methyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Bromo-6-methyl-1H-benzo[d]imidazol-2(3H)-one” include a molecular formula of C7H5BrN2O and a molecular weight of 197.03 . It is also known to have a boiling point of 199.9±29.0 C at 760 mmHg .Scientific Research Applications

Anticancer Agents: Imidazoles have been investigated for their antiproliferative activity against cancer cell lines . Researchers design derivatives based on this core structure to enhance selectivity and efficacy.

Coordination Chemistry and Catalysis

Imidazoles exhibit strong coordination abilities with metal ions. Researchers explore their use as ligands in coordination complexes and catalysts:

Transition Metal Complexes: Imidazole derivatives coordinate with transition metals, leading to efficient catalytic processes. For example, they participate in cross-coupling reactions and C–N bond formation .

Agrochemicals

Imidazoles find applications in agriculture:

Future Directions

Mechanism of Action

Target of Action

This compound belongs to the class of substituted imidazoles , which are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels.

Mode of Action

As a substituted imidazole, it may interact with its targets through a variety of mechanisms, including binding to active sites, allosteric modulation, or disruption of protein-protein interactions

Biochemical Pathways

Substituted imidazoles are known to play roles in a diverse range of biochemical pathways, including signal transduction, enzymatic catalysis, and gene regulation . .

Result of Action

Given the diverse roles of substituted imidazoles, this compound could potentially have a wide range of effects, depending on its specific targets and mode of action .

properties

IUPAC Name |

5-bromo-6-methyl-1,3-dihydrobenzimidazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-4-2-6-7(3-5(4)9)11-8(12)10-6/h2-3H,1H3,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEHLMUAEDAWZRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Br)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.